2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic system combining pyrimidine and thiazine rings. Key structural features include:
- 8-Methyl-4-oxo group: Stabilizes the dihydrothiazine ring via keto-enol tautomerism .
- 2-Methoxyethyl ester: Improves solubility compared to simpler alkyl esters .
Its synthesis likely involves multi-step heterocyclic reactions, with purification via column chromatography (common in analogous syntheses) .
Properties
Molecular Formula |
C21H24N2O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-14-19(20(25)28-12-11-26-2)16(23-18(24)10-13-29-21(23)22-14)9-8-15-6-4-5-7-17(15)27-3/h4-9,16H,10-13H2,1-3H3/b9-8+ |
InChI Key |
ILMDJASXOWRGCS-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3OC)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3OC)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]thiazine core and the subsequent introduction of the methoxyphenyl and methoxyethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to isolate the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Core Heterocycle : Thiazine (target) vs. oxazine () or thiazolopyrimidine (). Thiazine’s sulfur atom may enhance metabolic stability compared to oxygen in oxazine .
- Substituent Effects : The target’s ethenyl methoxyphenyl group offers extended conjugation, whereas fluorophenyl () increases electronegativity. Methylthio () and nitrile groups () introduce steric bulk and polarity .
Key Observations :
- Microwave-assisted synthesis () reduces reaction time and improves yields compared to conventional heating .
- The target compound’s ester group may require selective protection/deprotection steps, akin to ethyl ester derivatives in .
Pharmacological and Physicochemical Properties
Key Observations :
Biological Activity
The compound 2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido-thiazine family, which has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Structural Formula
The structural formula of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₄N₂O₄S
- SMILES Notation : CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3OC)C(=O)OCC4=CC=CC=C4
- InChIKey : SLOGLAYDDALYLW-OUKQBFOZSA-N
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 530.68 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Research indicates that compounds within the pyrimido-thiazine class exhibit significant anticancer properties. For instance, a study on Mannich bases, which share structural similarities with our compound, demonstrated their efficacy against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The study reported that certain derivatives showed up to 4.2-fold increased cytotoxicity compared to standard drugs like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Some studies indicate that pyrimido-thiazine derivatives can intercalate with DNA, disrupting replication processes.
- Enzyme Inhibition : The inhibition of key enzymes involved in cell proliferation has been observed, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assays on HeLa and HepG2 cells.
- Results : The compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antibacterial activity against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to evaluate inhibition zones.
- Results : The compound showed notable antibacterial activity with inhibition zones comparable to standard antibiotics.
Q & A
Q. Q1: What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?
Methodological Answer: The compound’s synthesis likely involves multi-step heterocyclic condensation. For analogous pyrimido-thiazine derivatives, refluxing in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst under 8–10 hours of heating is a common approach . Optimization can involve adjusting stoichiometric ratios (e.g., aldehyde vs. thiazine precursor) and testing alternative solvents (e.g., ethanol, DMF) to reduce side reactions. Recrystallization in ethyl acetate/ethanol (3:2) improves purity . Yield tracking via HPLC or TLC at intermediate stages is critical.
Q. Q2: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of:
- X-ray crystallography to confirm stereochemistry and ring puckering (e.g., deviations from planar pyrimidine/thiazine rings up to 0.224 Å) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions, such as the (E)-ethenyl group and methoxyethyl ester.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (±5 ppm error tolerance).
Advanced Research Questions
Q. Q3: What computational strategies can predict the compound’s conformational stability and interaction with biological targets (e.g., enzymes, DNA)?
Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model the compound’s lowest-energy conformation, focusing on the dihedral angle between the pyrimido-thiazine core and the methoxyphenyl ethenyl group .
- Use molecular docking (AutoDock Vina) to simulate binding to targets like DNA topoisomerase II or microbial enzymes, leveraging crystallographic data from related thiazolo-pyrimidine complexes .
Q. Q4: How can discrepancies in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
Methodological Answer:
- Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HeLa, HepG2) and microbial strains (e.g., S. aureus, C. albicans) to establish selectivity thresholds .
- Use SAR (structure-activity relationship) analysis to isolate the contributions of substituents. For example, the 2-methoxyethyl ester may enhance membrane permeability compared to methyl analogs .
Q. Q5: What are the challenges in characterizing the compound’s photophysical properties, and how can they be addressed?
Methodological Answer:
- The extended π-system (ethenyl and methoxyphenyl groups) may exhibit solvatochromism. Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to track λₘₐₐ shifts.
- Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, which are critical for applications in photodynamic therapy or sensors .
Data Contradiction Analysis
Q. Q6: How should researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic media?
Methodological Answer:
- Perform solubility screens using the shake-flask method in buffers (pH 1.2–7.4) and organic solvents (ethanol, acetonitrile).
- Conflicting data may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases, which affect dissolution rates .
Q. Q7: Why do some studies report low thermal stability for this compound, while others suggest robustness under high-temperature conditions?
Methodological Answer:
- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds (e.g., 427–428 K melting points observed in analogs) .
- Stability discrepancies may stem from impurities or residual solvents; purge via Soxhlet extraction or sublimation.
Experimental Design Tables
Q. Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent System | Acetic acid/anhydride | 78% | |
| Catalyst | Sodium acetate | Reduces byproducts | |
| Recrystallization | Ethyl acetate/ethanol | >95% purity |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Critical Data Point | Application Example |
|---|---|---|
| X-ray Crystallography | Dihedral angle: 80.94° between rings | Conformational analysis |
| ¹H NMR | δ 3.3–3.7 ppm (methoxy signals) | Substituent verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
